2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a hydroxy group, and a methoxy group attached to a benzamide structure, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Amidation: Formation of the benzamide structure.
Hydroxylation: Introduction of the hydroxy group.
Methoxylation: Addition of the methoxy group.
Indole Derivatization: Incorporation of the indole moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as using continuous flow reactors and automated systems, can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide
- N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-5-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-22-8-7-12-9-13(3-6-17(12)22)18(23)11-21-19(24)15-10-14(25-2)4-5-16(15)20/h3-6,9-10,18,23H,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDAPCATCOFEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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